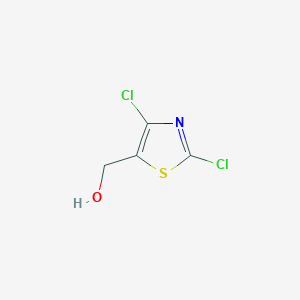

(2,4-Dichlorothiazol-5-yl)methanol

Übersicht

Beschreibung

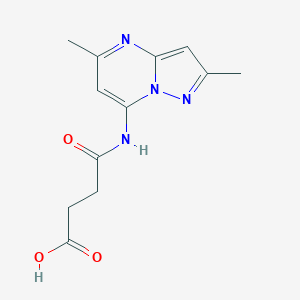

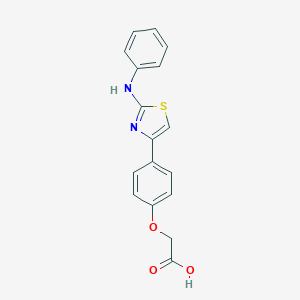

"(2,4-Dichlorothiazol-5-yl)methanol" belongs to the class of thiazole derivatives, compounds known for their significant chemical and biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure.

Synthesis Analysis

Synthesis of thiazolyl derivatives often involves strategic combinations of chemical entities under controlled conditions. For example, novel compounds featuring the thiazolyl moiety have been synthesized and characterized using various spectroscopic techniques, highlighting the utility of density functional theory (DFT) calculations for predicting structure and reactivity (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazolyl derivatives can be complex, with substituents affecting the overall conformation and electronic distribution. Studies employing X-ray crystallography and DFT calculations provide insight into the geometries and electronic structures, aiding in understanding the chemical behavior of these compounds (Venugopala, Nayak, & Odhav, 2013).

Chemical Reactions and Properties

Thiazole derivatives participate in a range of chemical reactions, with properties influenced by their molecular structure. For instance, the reactivity of 2-halogenothiazoles towards nucleophiles has been explored, providing insights into the kinetics and mechanisms of these reactions (Bosco, Forlani, Liturri, Riccio, & Todesco, 1971).

Physical Properties Analysis

The physical properties of thiazolyl derivatives, such as solubility and crystallinity, can be significantly influenced by solvent interactions. Spectroscopic studies have shown how solvent effects impact molecular aggregation and fluorescence properties of related compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Chemical Properties Analysis

The chemical properties of "(2,4-Dichlorothiazol-5-yl)methanol" likely mirror those of closely related thiazolyl compounds, with functionalities affecting reactivity and interactions. The synthesis and antimicrobial activity of thiazolyl derivatives underscore the potential applications and chemical behaviors of these molecules (Murthy & Shashikanth, 2012).

Wissenschaftliche Forschungsanwendungen

Molecular Aggregation Studies

Research into similar compounds, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives, has provided insights into molecular aggregation processes. Spectroscopic studies in various organic solvents have shown that the structure of the substituent group on the molecule significantly affects its aggregation interactions. This highlights the potential application of (2,4-Dichlorothiazol-5-yl)methanol in studying molecular aggregation phenomena in different solvent environments, providing a deeper understanding of its optical properties and interactions (Matwijczuk et al., 2016).

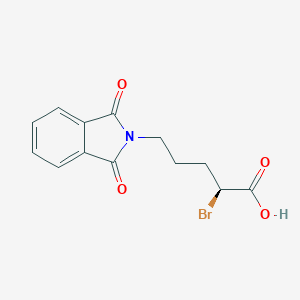

Antimicrobial and Antiviral Activity

The synthesis and evaluation of new pyridine derivatives using amino substituted benzothiazoles have shown variable and modest antimicrobial activity against bacteria and fungi. This suggests that derivatives of (2,4-Dichlorothiazol-5-yl)methanol could be explored for antimicrobial properties, potentially leading to the development of new antimicrobial agents (Patel et al., 2011). Furthermore, the creation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from similar structural backbones has demonstrated antiviral activities, suggesting the potential for (2,4-Dichlorothiazol-5-yl)methanol derivatives to serve as scaffolds for antiviral drug development (Chen et al., 2010).

Corrosion Inhibition

Studies on compounds with structural similarities to (2,4-Dichlorothiazol-5-yl)methanol, such as (3-(4-chlorophenyl isoxazole-5-yl) methanol, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of (2,4-Dichlorothiazol-5-yl)methanol in the development of new corrosion inhibitors, which could offer protection for metals in industrial applications (Sadeghzadeh et al., 2021).

Dyeing Performance and Synthesis

The synthesis and characterization of thiadiazole derivatives have been explored for their dyeing performance on nylon fabric. Given the structural versatility of (2,4-Dichlorothiazol-5-yl)methanol, it could serve as a precursor for the development of new dyes with specific properties for textile applications, enhancing the range of colors and fastness properties available (Malik et al., 2018).

Eigenschaften

IUPAC Name |

(2,4-dichloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCUHDHEDTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438862 | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorothiazol-5-yl)methanol | |

CAS RN |

170232-69-6 | |

| Record name | 2,4-Dichloro-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)